![molecular formula C10H15N5 B14161284 N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine CAS No. 38407-85-1](/img/structure/B14161284.png)
N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a dimethylamino-substituted phenyl ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] typically involves the reaction of hydrazinecarboximidamide with a suitable aldehyde or ketone. One common method is the condensation reaction between hydrazinecarboximidamide and 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The reactions are usually conducted in the presence of catalysts or under specific pH conditions to enhance selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent, with studies showing significant protection against tonic-clonic seizures.
Biological Research: It is used in studies involving neurotransmitter modulation and synaptic transmission, particularly in relation to GABAergic mechanisms.
Industrial Applications: The compound is utilized in the synthesis of various organic intermediates and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to modulate GABAergic neurotransmission by inhibiting the enzyme GABA transaminase (GABA-T), leading to increased levels of gamma-aminobutyric acid (GABA) in the brain . This action helps in controlling seizures and other neurological conditions.
Comparison with Similar Compounds
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] can be compared with other similar compounds, such as:
Hydrazinecarboximidamide derivatives: These compounds share the hydrazinecarboximidamide core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Dimethylamino-substituted compounds: Compounds with dimethylamino groups exhibit similar electronic and steric effects, influencing their reactivity and interactions with biological targets.
The uniqueness of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
38407-85-1 |
|---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C10H15N5/c1-15(2)9-5-3-8(4-6-9)7-13-14-10(11)12/h3-7H,1-2H3,(H4,11,12,14)/b13-7+ |
InChI Key |
KGSVTIOPRMVDLA-NTUHNPAUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C(N)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


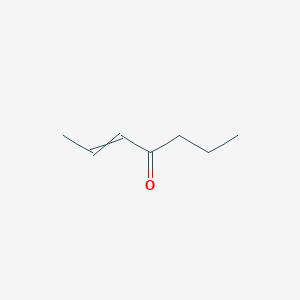
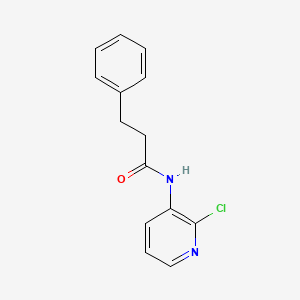


![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
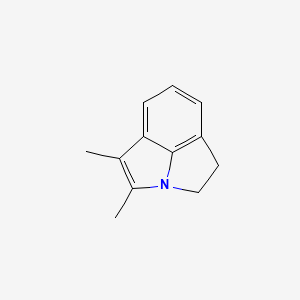
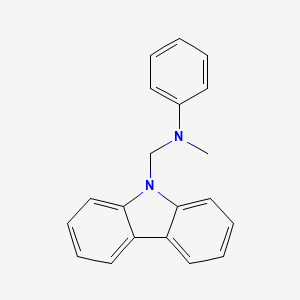
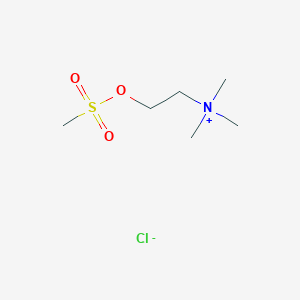
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
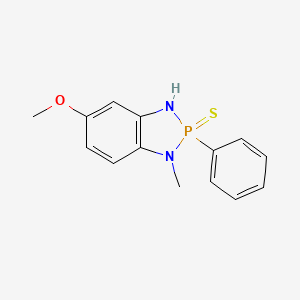
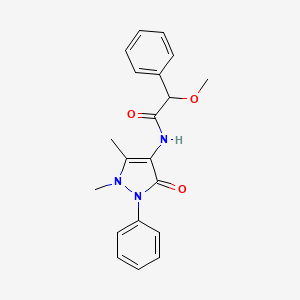
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)

